![molecular formula C9H7ClOS B1390746 (4-Chloro-1-benzothiophen-2-yl)methanol CAS No. 216575-42-7](/img/structure/B1390746.png)
(4-Chloro-1-benzothiophen-2-yl)methanol
Overview
Description
“(4-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The InChI code for “(4-Chloro-1-benzothiophen-2-yl)methanol” is1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2
. The canonical SMILES representation is C1=CC2=C(C=C(S2)CO)C(=C1)Cl
. Physical And Chemical Properties Analysis
“(4-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . It has 12 heavy atoms .Scientific Research Applications
Medicinal Chemistry
Benzothiophene and its derivatives, including (4-Chloro-1-benzothiophen-2-yl)methanol, are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Drugs
These compounds have shown promising results as anti-inflammatory drugs . This makes them potential candidates for the development of new anti-inflammatory medications.
Antimicrobial Agents
Benzothiophene derivatives have demonstrated antimicrobial properties against various microorganisms . This suggests that (4-Chloro-1-benzothiophen-2-yl)methanol could potentially be used in the development of new antimicrobial agents.
Antioxidants
Some benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references . This suggests potential applications of (4-Chloro-1-benzothiophen-2-yl)methanol in the development of new antioxidants.
Anticancer Drugs
Benzothiophene derivatives have been used in the synthesis of compounds with potential anticancer effects . Therefore, (4-Chloro-1-benzothiophen-2-yl)methanol could potentially be used in cancer research and drug development.
Material Science
In addition to their medicinal applications, benzothiophene derivatives are also used in material science, such as in the fabrication of light-emitting diodes . This suggests that (4-Chloro-1-benzothiophen-2-yl)methanol could have potential applications in the field of material science.
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
Benzothiophene derivatives have been shown to interact with a variety of enzymes and receptors in biological systems . The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules .
Biochemical Pathways
Benzothiophene derivatives have been known to interact with multiple targets simultaneously, affecting various biochemical pathways .
Result of Action
properties
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONFPJHMRSPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653901 | |
Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216575-42-7 | |
Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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